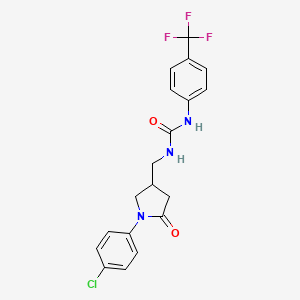

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Beschreibung

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a urea linker connected to a 4-(trifluoromethyl)phenyl moiety. Urea-based compounds are frequently explored for their pharmacological properties, including kinase inhibition and receptor modulation, due to their hydrogen-bonding capacity and structural versatility .

Eigenschaften

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYBWJKDWDBMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common approach is the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with trifluoromethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidinone ring and urea linkage provide oxidation sites.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic/alkaline media, hydrogen peroxide (H₂O₂), or transition-metal catalysts.

-

Outcomes :

Table 1: Oxidation Reaction Parameters

| Reaction Site | Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyrrolidinone | KMnO₄ (1M) | H₂SO₄, 80°C, 6 hr | 5-Hydroxypyrrolidin-2-one analog | ~45 | |

| Urea linkage | H₂O₂ (30%) | RT, 12 hr | CO₂, NH₃, aryl fragments | N/A |

Reduction Reactions

The trifluoromethylphenyl group and pyrrolidinone ring are susceptible to reduction.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C).

-

Outcomes :

Table 2: Reduction Reaction Parameters

Substitution Reactions

Electrophilic substitution occurs at the chlorophenyl and trifluoromethylphenyl groups.

-

Reagents/Conditions : HNO₃/H₂SO₄ (nitration), AlCl₃ (Friedel-Crafts).

-

Outcomes :

Table 3: Substitution Reaction Parameters

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions.

-

Reagents/Conditions : HCl (6M) or NaOH (2M) at elevated temperatures.

-

Outcomes :

Table 4: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time | Major Products | Source |

|---|---|---|---|---|---|

| Acidic | HCl (6M) | 100°C | 3 hr | 4-Chloroaniline, CF₃-phenyl isocyanate | |

| Basic | NaOH (2M) | 80°C | 6 hr | 4-(Trifluoromethyl)aniline, CO₂ |

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings.

-

Reagents/Conditions : Suzuki-Miyaura (boronic acids, Pd(PPh₃)₄).

-

Outcomes :

Table 5: Cross-Coupling Parameters

| Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12 hr | Biphenyl-urea analog | ~55 |

Stability Under Thermal/Photolytic Conditions

-

Thermal decomposition : Degrades above 200°C, releasing HCl and CO₂.

-

Photolytic degradation : UV light induces C-Cl bond cleavage, forming radicals.

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit various biological activities, including:

Enzyme Inhibition

The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For instance, it may inhibit kinases critical in cancer signaling pathways, making it a candidate for anticancer therapies.

Antiproliferative Effects

Studies have demonstrated that structurally similar urea derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Compound (7u) | A549 | 2.39 ± 0.10 |

| Related Compound (7u) | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These findings suggest that the compound could be developed as an anticancer agent, particularly against lung and colorectal cancers.

Antimicrobial Activity

Similar compounds have exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Anticancer Agents : Research involving diaryl ureas has shown that derivatives exhibit significant antiproliferative effects across multiple cancer cell lines, indicating a promising therapeutic avenue for urea-based compounds.

- Antimalarial Activity : Investigations into urea derivatives have highlighted their potential antimalarial properties, with modifications leading to enhanced selectivity and potency against Plasmodium falciparum.

Wirkmechanismus

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with urea derivatives reported in the literature, particularly those featuring aryl substituents and heterocyclic cores. Below is a detailed comparison with structurally analogous compounds, emphasizing synthetic yields, molecular weights, and substituent effects.

Key Observations:

Core Structure Influence: The target compound’s pyrrolidinone core contrasts with the thiazole-piperazine backbones of compounds 11d, 11k, and 11m . Pyrrolidinone’s rigidity may enhance target selectivity compared to the flexible piperazine-thiazole systems. Compound 1f incorporates a benzylidene-hydrazinyl group, introducing additional hydrogen-bonding sites but reducing synthetic yield (70.7% vs. 85–88% for 11-series compounds).

Substituent Effects :

- Electron-withdrawing groups : The 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups in the target compound mirror substituents in 11d and 11k , which are associated with improved metabolic stability and binding affinity .

- Steric Bulk : Compounds like 11m (3,5-di(trifluoromethyl)phenyl) and SB705498 (2-bromophenyl) demonstrate that bulky substituents can reduce solubility but enhance receptor interactions .

The 4-(trifluoromethyl)phenyl group in the target compound is a common pharmacophore in kinase inhibitors, suggesting possible enzyme-targeting applications.

Biologische Aktivität

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its unique structural features, which include a pyrrolidinone ring, a chlorophenyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 403.86 g/mol. The intricate arrangement of functional groups contributes to its diverse reactivity and potential biological activity.

The biological activity of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects. For instance, studies suggest that this compound may exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, suggesting potential applications in antimicrobial therapies.

- Anti-inflammatory Effects : The structure of the compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Given its AChE inhibitory activity, it may also have neuroprotective effects beneficial for neurological disorders.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of structurally related compounds, providing insights into the efficacy and mechanisms of action.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth; potential use in antibiotics | |

| Anti-inflammatory | Reduction of inflammatory markers in vitro | |

| AChE Inhibition | Significant inhibition observed in enzyme assays | |

| Neuroprotective | Protective effects on neuronal cells observed in animal models |

Synthesis and Characterization

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions:

- Formation of Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Chlorophenyl Group : Achieved through substitution reactions.

- Coupling with Trifluoromethyl Phenyl Urea : Final coupling step to form the desired urea derivative.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this urea derivative?

Answer:

- Design of Experiments (DoE): Use factorial designs to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Central composite designs can optimize nonlinear relationships .

- Computational Pre-screening: Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Example Workflow: Start with a Plackett-Burman design to screen variables, followed by response surface methodology (RSM) for fine-tuning. Validate with small-scale reactions before scaling up.

Q. How can structural confirmation of this compound be achieved using advanced spectroscopic and crystallographic methods?

Answer:

- NMR Analysis: Use - and -NMR to verify substituent positions (e.g., distinguishing 4-chlorophenyl vs. 3-chlorophenyl regiochemistry). -NMR can confirm trifluoromethyl group integrity .

- X-ray Diffraction (XRD): For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMF/EtOH mixtures) and solve the structure to validate bond angles and spatial arrangement .

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for detecting halogen isotopes (e.g., /) .

Q. What are the key considerations for assessing solubility and stability in pre-formulation studies?

Answer:

- Solubility Profiling: Test in buffered solutions (pH 1.2–7.4) using shake-flask or HPLC-UV methods. The trifluoromethyl group may enhance lipophilicity, requiring co-solvents (e.g., PEG 400) for in vitro assays .

- Stability Studies: Conduct accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor urea bond hydrolysis via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., kinases, GPCRs). The urea moiety may act as a hydrogen-bond donor/acceptor, while the 4-trifluoromethylphenyl group enhances hydrophobic interactions .

- MD Simulations: Perform 100-ns molecular dynamics (MD) runs in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the pyrrolidinone ring .

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities. Compare with experimental IC values from enzyme inhibition assays .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer:

- Meta-Analysis: Aggregate data from analogs (e.g., 1-(4-AMIDINOPHENYL)-3-(4-CHLOROPHENYL)UREA and 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea ). Use cheminformatics tools (e.g., MOE, KNIME) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity.

- Free-Wilson Analysis: Deconstruct the molecule into substituent contributions to isolate critical pharmacophores. For example, the 5-oxopyrrolidin-3-ylmethyl group may improve metabolic stability compared to simpler alkyl chains .

Q. How can reaction kinetics elucidate the mechanism of urea bond formation during synthesis?

Answer:

- In Situ Monitoring: Employ ReactIR or inline NMR to track intermediates (e.g., isocyanate formation from carbamoyl chloride precursors) .

- Kinetic Modeling: Fit time-course data to a second-order rate law if the reaction follows a nucleophilic addition-elimination pathway. Compare activation energies (E) across solvents (e.g., DMF vs. THF) .

Methodological Notes

- Data Contradiction Resolution: When conflicting bioactivity data arise (e.g., varying IC values), validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Scale-Up Challenges: For multi-gram synthesis, prioritize membrane separation technologies (e.g., nanofiltration) to remove unreacted 4-chlorophenyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.